Cas no 1081544-32-2 (3,5-dihydroxy-4-nitrobenzoic Acid)
3,5-dihydroxy-4-nitrobenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-dihydroxy-4-nitrobenzoic Acid
- 4-nitro-3,5-dihydroxybenzoic acid
- AKOS006294593
- 1081544-32-2
- 3,5-Dihydroxy-4-nitrobenzoicacid
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- Inchi: 1S/C7H5NO6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)
- InChI Key: XOZMTLQVNJQYLW-UHFFFAOYSA-N
- SMILES: OC1C=C(C(=O)O)C=C(C=1[N+](=O)[O-])O
Computed Properties
- Exact Mass: 199.01168688g/mol
- Monoisotopic Mass: 199.01168688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 124Ų
3,5-dihydroxy-4-nitrobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756461-1g |
3,5-Dihydroxy-4-nitrobenzoic acid |
1081544-32-2 | 98% | 1g |
¥9777.00 | 2024-08-09 |
3,5-dihydroxy-4-nitrobenzoic Acid Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3,5-dihydroxy-4-nitrobenzoic Acid
Comprehensive Analysis of 3,5-Dihydroxy-4-nitrobenzoic Acid (CAS 1081544-32-2): Properties, Applications, and Research Insights
3,5-Dihydroxy-4-nitrobenzoic Acid (CAS 1081544-32-2) is a nitro-substituted benzoic acid derivative with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by its hydroxyl and nitro functional groups, has garnered attention for its unique chemical properties and potential applications in drug discovery and material science. Researchers frequently search for "synthesis of 3,5-dihydroxy-4-nitrobenzoic acid" or "CAS 1081544-32-2 solubility," reflecting its growing importance in specialized chemical workflows.
The molecular structure of 3,5-Dihydroxy-4-nitrobenzoic Acid features a benzene ring with two hydroxyl groups at the 3 and 5 positions and a nitro group at the 4 position, contributing to its moderate acidity and reactivity. This configuration enables its use as a building block for heterocyclic compounds, a topic trending in green chemistry discussions. Recent studies highlight its role in developing biodegradable polymers, aligning with the global focus on sustainable chemistry solutions.
In pharmaceutical contexts, CAS 1081544-32-2 is explored for its potential as a precursor in antibacterial agents, responding to the surge in searches for "nitrobenzoic acid derivatives in medicine." Its electron-withdrawing nitro group enhances binding affinity in molecular interactions, making it valuable for structure-activity relationship (SAR) studies. Laboratories often inquire about "purification methods for 3,5-dihydroxy-4-nitrobenzoic acid," underscoring the need for high-purity grades in research.
From an analytical perspective, 3,5-Dihydroxy-4-nitrobenzoic Acid exhibits distinct UV-Vis absorption spectra, useful in spectrophotometric assays. This property is leveraged in environmental chemistry for detecting phenolic pollutants, a hot topic in environmental monitoring forums. The compound’s thermal stability (often queried as "CAS 1081544-32-2 decomposition temperature") also makes it suitable for high-temperature applications in advanced material synthesis.
Ongoing research investigates the catalytic reduction of the nitro group in 3,5-Dihydroxy-4-nitrobenzoic Acid to produce amino derivatives, a process relevant to catalysis science. Such transformations are pivotal in developing non-toxic dyes and bioimaging probes, addressing the demand for safer alternatives in industrial applications. Searches like "nitro to amine conversion CAS 1081544-32-2" reflect this interest.
In summary, 3,5-Dihydroxy-4-nitrobenzoic Acid (CAS 1081544-32-2) bridges multiple disciplines, from medicinal chemistry to environmental technology. Its versatility and alignment with trends like green synthesis and precision medicine ensure its continued relevance. Future studies may explore its nanomaterial functionalization potential, answering emerging queries about "CAS 1081544-32-2 in nanotechnology."
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